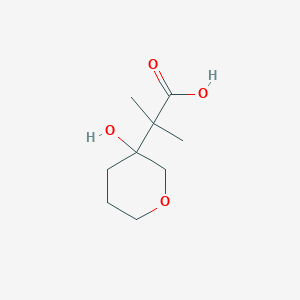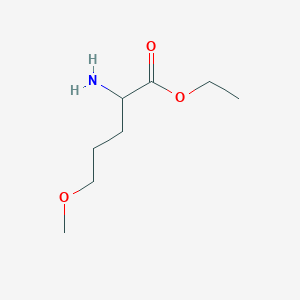
ethyl 2-amino-5-methoxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-methoxypentanoate is a chemical compound used in scientific research. It contains a total of 39 bonds, including 16 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 primary amine (aliphatic), and 3 ethers (aliphatic) .
Molecular Structure Analysis
The molecular structure of amines like this compound can be analyzed using various techniques. For instance, the structure of 2-(2-methoxyethoxy)this compound, a similar compound, was analyzed and found to contain a total of 39 bonds .Chemical Reactions Analysis
Amines undergo various chemical reactions. For instance, primary and secondary amines react rapidly with acid chlorides or acid anhydrides to form amides . Another reaction, known as the Hofmann elimination, converts an amine into an alkene .Physical And Chemical Properties Analysis
Amines have unique physical properties such as solubility and boiling points. For instance, primary and secondary amines have higher boiling points than alkanes but lower than alcohols of comparable molar mass. Tertiary amines have boiling points comparable to those of ethers . Amines of low molar mass are quite soluble in water .Applications De Recherche Scientifique
Ethyl 2-amino-5-methoxypentanoate is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is used as a model compound for studying protein structure and function, as well as for studying the mechanisms of enzyme-catalyzed reactions. This compound is also used in drug discovery, as it can be used to identify potential drug targets and to evaluate the efficacy of drug candidates.
Mécanisme D'action
Ethyl 2-amino-5-methoxypentanoate is a substrate for several enzymes, including proteases and kinases. When it binds to an enzyme, it undergoes a conformational change that results in the formation of an enzyme-substrate complex. This complex then undergoes a series of chemical reactions that lead to the formation of a product.
Biochemical and Physiological Effects
This compound has been found to be involved in a number of biochemical and physiological processes. It has been shown to be involved in the regulation of gene expression, cell growth, and cell differentiation. It has also been found to be involved in the regulation of metabolism, as well as in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-amino-5-methoxypentanoate has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also easy to synthesize, and is highly soluble in water and other solvents. However, it is also relatively expensive, and its use in laboratory experiments is limited by its low solubility in organic solvents.
Orientations Futures
There are several potential future directions for the use of ethyl 2-amino-5-methoxypentanoate in scientific research. It could be used to study the structure and function of proteins, as well as to identify potential drug targets and evaluate the efficacy of drug candidates. It could also be used to study the mechanisms of enzyme-catalyzed reactions, as well as to study the regulation of gene expression, cell growth, and cell differentiation. Finally, it could be used to study the regulation of metabolism and immune responses.
Méthodes De Synthèse
Ethyl 2-amino-5-methoxypentanoate is synthesized by reacting ethyl 2-chloro-5-methoxypentanoate with ammonia in the presence of a base catalyst. The reaction takes place at a temperature of 120°C and is typically completed within 30 minutes. The reaction is highly efficient, with yields of up to 99%.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-amino-5-methoxypentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-3-12-8(10)7(9)5-4-6-11-2/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLJHGZPCAOBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)

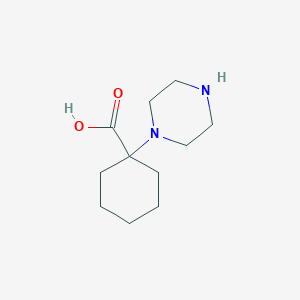
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)

![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)
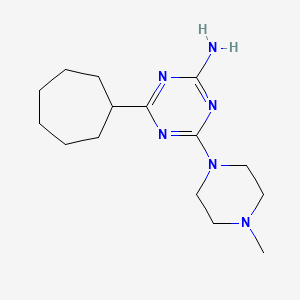

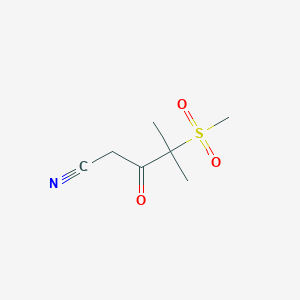
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
amino}-2-(pyridin-3-yl)acetic acid](/img/structure/B6615997.png)
